CatR protein
Description
CatR is a transcriptional regulator initially identified in Pseudomonas putida, where it activates the catBC operon responsible for catechol degradation via the β-ketoadipate pathway . As a member of the LysR-type transcriptional regulator (LTTR) family, CatR shares core structural features with other LTTRs:
- Size: ~300 amino acids (32.2 kDa).
- Domains:
- N-terminal helix-turn-helix (HTH) motif for DNA binding.
- C-terminal region for inducer interaction and oligomerization.
- Function: Binds to the catR-catBC promoter-control region, activating catBC transcription in the presence of the inducer cis,cis-muconate. CatR also autoregulates its own expression .
Properties
CAS No. |
126124-77-4 |
|---|---|
Molecular Formula |
C22H20N2O3S |
Synonyms |
CatR protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with LysR Family Members
CatR exhibits significant homology to other LTTRs, particularly in the N-terminal DNA-binding domain (Table 1).
Table 1: Homology of CatR with Selected LysR Family Proteins
| Protein | Organism | % Identity (N-terminal)* | % Similarity (Full-length) | Inducer | Target Operon |
|---|---|---|---|---|---|
| CatR | Pseudomonas putida | 100 | 100 | cis,cis-muconate | catBC |
| TfdS | Alcaligenes eutrophus | 52 | ~30 | 2,4-dichlorophenoxyacetate | tfd degradative genes |
| IlvY | Escherichia coli | 36 | ~25 | Acetolactate | ilvC |
| AmpR | Enterobacter cloacae | 33 | ~28 | β-lactam antibiotics | ampC |
*N-terminal homology (first 150 amino acids). Data derived from sequence alignments .
Key Findings :
- TfdS : Shares the highest homology (52% in N-terminal region) with CatR, suggesting evolutionary divergence from a common ancestor regulating aromatic compound degradation .
- Functional Divergence : Despite structural similarities, LTTRs exhibit inducer specificity. For example, TfdS responds to chlorinated aromatics, while CatR binds cis,cis-muconate .
- Autoregulation : Like most LTTRs, CatR represses its own promoter while activating catBC, a regulatory mechanism conserved across the family .
Comparison with ClcR: A Paralog in Pseudomonas putida
ClcR regulates the clcABD operon for 3-chlorocatechol degradation. Despite overlapping DNA-binding sites and inducer-response logic, key differences exist (Table 2).
Table 2: Functional Comparison of CatR and ClcR
| Feature | CatR | ClcR |
|---|---|---|
| Inducer | cis,cis-muconate | 2-chloromuconate |
| Target Operon | catBC (catechol degradation) | clcABD (3-chlorocatechol degradation) |
| Cross-Regulation | Binds clcABD promoter in vitro | Binds catBC promoter in vitro |
| Functional Rescue | Complements ClcR-deficient strains | Cannot complement CatR mutants |
Mechanistic Insights :
- DNA Binding : Both proteins recognize conserved inverted repeats but differ in inducer-induced conformational changes. ClcR requires 2-chloromuconate for activation, while CatR binds cis,cis-muconate .
- Evolutionary Divergence : Cross-binding studies suggest shared ancestry, but functional incompatibility highlights adaptive specialization for distinct substrates .
Comparison with Non-LTTR Regulators Named "CatR"
In Streptomyces coelicolor and Bacillus subtilis, "CatR" refers to unrelated regulators:
Table 3: CatR Homologs in Other Organisms
Mechanistic Insights from DNA Binding Studies
- Binding Motif : CatR recognizes a G-N₁₁-A sequence in the catBC promoter, deviating from the LTTR consensus T-N₁₁-A . Mutagenesis (G→T) enhances binding affinity and transcriptional activation .
- Inducer Effect : cis,cis-muconate increases CatR’s binding affinity by ~2.2-fold, enabling RNA polymerase recruitment .
- Redox Sensitivity: Exclusive to non-LTTR CatR homologs (e.g., S. coelicolor), where H₂O₂ oxidizes critical cysteine residues, abolishing repression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
